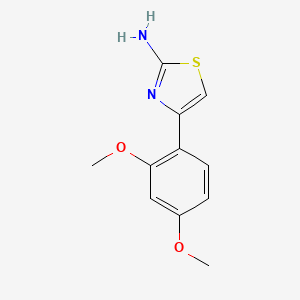

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Übersicht

Beschreibung

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-dimethoxyphenyl group attached to the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Wirkmechanismus

Target of Action

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.

Mode of Action

The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.

Biochemical Pathways

Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the activation of α7 nAChRs by this compound results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazole ring structure is known for its significant antimicrobial properties. Research has shown that derivatives of thiazole can exhibit potent activity against various bacterial and fungal strains.

Case Studies:

- Yurttas et al. synthesized a series of thiazole derivatives, including 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed better activity than traditional antibiotics like chloramphenicol, particularly against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Gençer et al. developed thiazole-phenylacetic acid derivatives that demonstrated dual antimicrobial and anti-inflammatory activities. These compounds were tested against various bacterial strains and showed promising results comparable to established antibiotics .

- Cankılıc et al. reported the synthesis of thiazole derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative organisms, highlighting the potential of these compounds in addressing antibiotic resistance .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant activity.

Case Studies:

- A study demonstrated that certain thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, with some analogues showing median effective doses lower than standard medications like ethosuximide .

- Another investigation into thiazole-bearing analogues revealed strong anticonvulsant action in various seizure models, suggesting their potential as therapeutic agents for epilepsy .

Antiprion Activity

Recent studies have identified 2-aminothiazoles, a class that includes this compound, as promising candidates for treating prion diseases.

Case Studies:

- Research indicated that these compounds exhibit antiprion activity in neuroblastoma cell lines infected with prions, suggesting a novel therapeutic pathway for these currently untreatable diseases .

Summary of Applications

The applications of this compound can be summarized in the following table:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3,4-Dimethoxy-phenyl)-thiazol-2-ylamine

- 4-(2,4-Dichloro-phenyl)-thiazol-2-ylamine

- 4-(2,4-Dimethoxy-phenyl)-oxazole-2-ylamine

Uniqueness

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The compound features a thiazole ring and a dimethoxy-substituted phenyl group, which enhance its lipophilicity and biological activity.

Target Receptors : The compound primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. This interaction mimics acetylcholine, leading to the opening of ion channels and the influx of calcium ions (Ca²⁺) into neurons.

Biochemical Pathways : Upon activation of α7 nAChRs, it influences several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cellular survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans and Aspergillus niger. .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | High | |

| Aspergillus niger | High |

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 2: Anticancer Activity Against Tumor Cell Lines

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-methoxy counterparts .

- Cytotoxicity Assessment : In a cytotoxicity screening involving six tumor cell lines, several derivatives demonstrated promising results, particularly those containing the thiazole moiety. The presence of electron-donating groups like methoxy significantly increased their cytotoxic potential .

Eigenschaften

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGCDEWBJMQJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353565 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-45-7 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.